2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide

Catalog No.
S547983
CAS No.
1391712-60-9
M.F
C30H38ClN7O3
M. Wt
580.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperaz...

CAS Number

1391712-60-9

Product Name

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide

IUPAC Name

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C30H38ClN7O3

Molecular Weight

580.1 g/mol

InChI

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1

InChI Key

BCSHRERPHLTPEE-NRFANRHFSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CEP37440; CEP 37440; CEP-37440.

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC

Isomeric SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC

Description

The exact mass of the compound Cep-37440 is 579.27247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inflammatory Breast Cancer Research

The Specific Scientific Field: The specific scientific field for this application is Oncology, specifically, Inflammatory Breast Cancer (IBC) research .

Comprehensive and Detailed Summary of the Application: CEP-37440 is a dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . It has been studied for its effects on IBC cells both in vitro and in vivo . The compound has shown to decrease the proliferation of IBC cells that express phospho-FAK1 (Tyr 397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 .

Detailed Description of the Methods of Application or Experimental Procedures: In vitro, cell proliferation assays were performed in the presence of several concentrations of CEP-37440 using IBC and triple-negative breast cancer non-IBC cell lines . In vivo, CEP-37440 was tested using FC-IBC02, SUM149, and SUM190 IBC xenograft mouse models .

Thorough Summary of the Results or Outcomes Obtained: In vivo, after 7 weeks of CEP-37440 treatment, the SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in mice treated with 55 mg/kg bid CEP-37440 compared to the controls; the tumor growth inhibition (TGI) was 79.7 %, 33 %, and 23 %, respectively . None of the FC-IBC02 breast xenografts mice treated with CEP-37440 developed brain metastasis while 20 % of the mice in the control group developed brain metastasis .

Triple Negative Breast Cancer Research

The Specific Scientific Field: The specific scientific field for this application is Oncology, specifically, Triple Negative Breast Cancer (TNBC) research .

Comprehensive and Detailed Summary of the Application: CEP-37440 is a dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . It has been studied for its effects on TNBC cells both in vitro and in vivo . The compound has shown to decrease the proliferation of TNBC cells that express phospho-FAK1 (Tyr 397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 .

Detailed Description of the Methods of Application or Experimental Procedures: In vitro, cell proliferation assays were performed in the presence of several concentrations of CEP-37440 using TNBC and IBC cell lines . In vivo, CEP-37440 was tested using FC-IBC02, SUM149, and SUM190 IBC xenograft mouse models .

Thorough Summary of the Results or Outcomes Obtained: CEP-37440 at a higher concentration was able to inhibit the proliferation of the TNBC cell lines MDA-MB-231 and MDA-MB-468 . In vivo, after 7 weeks of CEP-37440 treatment, the SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in mice treated with 55 mg/kg bid CEP-37440 compared to the controls .

Preclinical Models of Inflammatory Breast Cancer

The Specific Scientific Field: The specific scientific field for this application is Oncology, specifically, preclinical models of Inflammatory Breast Cancer (IBC) .

Thorough Summary of the Results or Outcomes Obtained: CEP-37440 at a higher concentration was able to inhibit the proliferation of the IBC cell line MDA-IBC03 . In vivo, after 7 weeks of CEP-37440 treatment, the SUM190, FC-IBC02, and SUM149 breast tumor xenografts were smaller in mice treated with 55 mg/kg bid CEP-37440 compared to the controls .

The compound 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide, also known as CEP-37440, belongs to the class of organic compounds known as benzamides. This compound features a complex structure characterized by multiple functional groups, including a piperazine moiety, a chloro substituent, and a methoxy group. Its molecular formula is C30H38ClN7O3C_{30}H_{38}ClN_{7}O_{3} with a molecular weight of approximately 580.13 g/mol. The compound is primarily investigated for its potential therapeutic applications in oncology, particularly for treating solid tumors .

CEP-37440 is designed to inhibit specific protein kinases, particularly the anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK). The mechanism of action involves the binding of the compound to the ATP-binding site of these kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cancer cell proliferation and survival .

The biological activity of CEP-37440 has been extensively studied. It exhibits dual inhibition of both ALK and FAK, which are crucial in regulating cellular processes such as migration, adhesion, and cytoskeletal reorganization. These functions are pivotal in cancer progression and metastasis . Preclinical studies suggest that CEP-37440 may enhance the efficacy of existing cancer therapies by targeting these pathways .

  • Formation of the piperazine ring: Utilizing standard cyclization techniques.
  • Chlorination: Introducing the chloro group via electrophilic aromatic substitution.
  • Amination reactions: Employing coupling reactions to attach amino groups at designated positions on the pyrimidine and benzamide structures.

Detailed synthetic protocols can vary based on laboratory conditions and desired yields .

CEP-37440 is primarily under investigation as an anti-cancer agent due to its ability to inhibit critical kinases involved in tumor growth and metastasis. Its dual action on ALK and FAK makes it a promising candidate for combination therapies aimed at enhancing treatment efficacy in various cancers . Additionally, studies are exploring its potential use in other conditions where FAK plays a significant role, such as fibrosis and inflammatory diseases.

Interaction studies have shown that CEP-37440 can modulate signaling pathways mediated by ALK and FAK. These interactions can lead to significant changes in cellular behavior, including reduced migration and invasion capabilities of cancer cells. Furthermore, it has been observed that CEP-37440 may have synergistic effects when used in combination with other therapeutic agents targeting different pathways .

Several compounds share structural similarities with CEP-37440, primarily within the category of kinase inhibitors. Below is a comparison highlighting some notable compounds:

Compound NameStructure FeaturesPrimary Target KinaseUnique Aspect
CEP-37440Benzamide with piperazine and chloro groupsALK, FAKDual kinase inhibition
CrizotinibContains a bicyclic structureALKFirst approved ALK inhibitor
SaracatinibContains an indole moietyFAKFocused on FAK inhibition
AlectinibContains a bicyclic coreALKMore selective for ALK than others
NintedanibContains an indole ringMultiple kinasesBroad-spectrum kinase inhibitor

CEP-37440's unique combination of structural elements allows it to target both ALK and FAK effectively, distinguishing it from other compounds that generally focus on a single target .

The retrosynthetic analysis of 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo [7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide reveals four critical disconnection points that simplify the complex molecular architecture into manageable synthetic intermediates [4]. The target molecule, with molecular formula C30H38ClN7O3 and molecular weight 580.13 grams per mole, requires strategic fragmentation to identify suitable synthetic precursors [2].

The primary retrosynthetic disconnection involves cleaving the diaminopyrimidine linkage, which separates the benzamide terminus from the core tricyclic system [4]. This disconnection strategy follows established principles where bond-forming reactions are identified by analyzing potential starting materials and synthetic pathways [4]. The second major disconnection targets the piperazine-ethanol substituent attachment to the tetrahydrobenzo [7]annulen core, revealing the need for nucleophilic substitution or alkylation methodologies [27].

The third strategic disconnection addresses the formation of the seven-membered annulen ring system fused to the benzene core . This cyclization represents a significant synthetic challenge due to ring strain considerations and the requirement for stereoselective control at the 6S-position [2]. The final disconnection involves the N-methylbenzamide formation, which can be achieved through conventional amidation reactions using benzoyl chloride derivatives [28].

Key functional group analysis reveals that the chloropyrimidine moiety serves as an excellent electrophilic coupling partner, while the amino-substituted tetrahydrobenzo [7]annulen functions as the nucleophilic component [26]. The retrosynthetic analysis indicates that the 5-chloro-2,4-diaminopyrimidine core can be constructed through copper-promoted dehydrosulfurative carbon-nitrogen cross-coupling reactions [12]. The hydroxylethyl piperazine substituent incorporation requires careful consideration of protecting group strategies to prevent unwanted side reactions during subsequent coupling steps [13].

Stepwise Synthesis of the Benzo [7]annulen Core Structure

The synthesis of the tetrahydrobenzo [7]annulen core structure represents a fundamental challenge in constructing seven-membered ring systems fused to aromatic rings . The cyclization approach typically involves ring-closure strategies where the seven-membered ring is constructed first, followed by introduction of functional groups through selective functionalization .

Synthetic StepReaction ConditionsYield RangeKey Considerations
Ring FormationCyclization at 140-150°C65-89%Ring strain management
Functional Group IntroductionSelective oxidation/reduction70-95%Stereochemical control
Methoxy Group InstallationMethylation reactions80-92%Regioselectivity
Piperazine AttachmentNucleophilic substitution75-88%Protecting group requirements

The stereoselective synthesis at the 6S-position requires careful control of reaction conditions and catalyst selection . Nuclear magnetic resonance spectroscopy and carbon-13 nuclear magnetic resonance are critical for confirming regiochemistry and substituent positions, with methylene protons in the annulen ring appearing as distinct multiplets between δ 2.5-3.5 parts per million . High-resolution mass spectrometry verifies molecular formulas, especially for nitro or halogenated derivatives .

The stability of tetrahydrobenzo [7]annulen derivatives varies significantly under laboratory conditions . Thermal stability requires avoiding heating above 150°C to prevent decomposition, with derivatives containing electron-withdrawing groups being more prone to degradation . Light sensitivity necessitates storage in amber vials, as extended ultraviolet exposure can induce ring-opening reactions . The hydroxyl group undergoes slow oxidation in acidic conditions below pH 3, necessitating inert atmospheres for long-term storage .

Piperazine-Ethanol Substituent Incorporation Techniques

The incorporation of the 4-(2-hydroxyethyl)piperazin-1-yl substituent into the tetrahydrobenzo [7]annulen framework requires sophisticated alkylation methodologies that preserve the integrity of both ring systems [13] [27]. Piperazine derivatives undergo various reactions due to the presence of amine groups and the ring structure, including acylation, alkylation, N-oxidation, and coordination chemistry [27].

The synthesis of piperazine derivatives can be accomplished through cyclopentadienyl iridium complex-catalyzed N-alkylative reactions of ethanolamines [13]. The reaction of N-benzylethanolamine in the presence of cyclopentadienyl iridium dichloride dimer at 2.5 mole percent and sodium hydrogen carbonate at 15 mole percent in toluene at 110°C for 17 hours gives N,N'-dibenzylpiperazine in 66% yield [13]. This methodology demonstrates the feasibility of constructing piperazine rings through homocoupling reactions under relatively mild conditions [13].

Cross-coupling reactions of tert-butoxycarbonyl-protected diethanolamines with benzylamine provide N-benzyl-N'-tert-butoxycarbonyl-piperazine derivatives in moderate to good yields [13]. The reaction conditions typically involve controlled temperatures and specific catalyst loadings to achieve optimal conversion rates [13]. The alkylation of piperazine with alkyl halides or alkylating agents results in the substitution of hydrogen atoms on the amine groups with alkyl groups [27].

Reaction TypeCatalyst SystemTemperatureTimeYield
N-alkylative homocoupling[Cp*IrCl2]2 / NaHCO3110°C17h66%
Cross-couplingCp*Ir complexVariableVariableModerate-Good
Direct alkylationVarious25-80°C2-24h60-85%
Reductive aminationNaBH4 / aldehydes25°C4-12h70-90%

The hydroxylethyl substituent introduction follows established protocols for alcohol functionalization of piperazine rings [27]. The reaction proceeds through nucleophilic attack of the piperazine nitrogen on ethylene oxide or 2-chloroethanol under basic conditions [27]. Protection strategies become crucial when multiple functional groups are present, requiring careful selection of protecting groups that can withstand subsequent synthetic transformations [13].

Diaminopyrimidine Coupling Methodologies

The formation of diaminopyrimidine linkages represents a critical step in assembling the target molecule, requiring selective coupling methodologies that preserve the integrity of sensitive functional groups [12] [26]. Copper-promoted dehydrosulfurative carbon-nitrogen cross-coupling reactions provide efficient access to 2-aryl(alkyl)aminopyrimidine derivatives through the coupling of 3,4-dihydropyrimidin-1H-2-thione with amines [12].

The copper-promoted oxidative coupling reaction proceeds with a wide range of thiono substrates and aryl or aliphatic amines as coupling partners [12]. The reaction mechanism involves generation of dihydropyrimidine intermediates possessing carbon-sulfur single bonds after deprotonation and coordination to copper, followed by aromatization to yield pyrimidine intermediates through radical species formation [12]. The process represents the first use of thiono substrates as arylating partners in copper-promoted carbon-nitrogen cross-coupling reactions [12].

Amination of heteroaryl chlorides provides an alternative approach for diaminopyrimidine synthesis [26]. Reactions with 2-chloropyrimidine generally produce higher yields compared to chloropyrazine, as 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine under nucleophilic aromatic substitution conditions [26]. The potassium fluoride in water conditions enable efficient coupling with primary and secondary amines as well as anilines [26].

SubstrateAmine PartnerConditionsYield RangeNotes
2-ChloropyrimidinePrimary aminesKF/H2O, 100°C84-93%High reactivity [26]
2-ChloropyrimidineSecondary aminesKF/H2O, 100°C76-89%Good yields [26]
2-ChloropyrimidineAnilinesKF/H2O, 100°C65-86%Moderate yields [26]
ChloropyrazineElectron-rich aminesKF/H2O, 100°C60-85%Lower reactivity [26]

The coupling methodology tolerates various functional groups including hydroxyl and amino functionalities [26]. Alpha-methylbenzylamine coupling demonstrates retention of enantiomeric excess above 98%, indicating minimal racemization under the reaction conditions [26]. The reaction proceeds poorly with ortho-substituted anilines, and 2-aminothiazole remains unreactive under standard conditions [26].

Process optimization for diaminopyrimidine coupling involves systematic evaluation of catalyst loading, temperature, and reaction time [7]. Conventional reactions using 2.07 millimoles each of coupling partners with 2.27 millimoles of N-ethylpiperidine and 0.026 millimoles of bis(triphenylphosphine)palladium dichloride catalyst in dimethylformamide under argon at 140-150°C for 18 hours generally afford coupled products in low yields of 10-37% with substantial side-product formation [7].

Process Optimization for Scalable Production

Process optimization for scalable production of complex organic molecules requires comprehensive understanding of reaction kinetics, thermodynamics, and mass transfer characteristics [15] [16]. Chemical process development focuses on route scouting, investigating optimal synthetic approaches, and defining process design space to establish conditions ensuring consistent and desirable results [15]. The transition from laboratory scale to industrial production encompasses process hazard evaluation, reaction kinetics understanding, impurity characterization, mixing studies, heat transfer analysis, and crystallization control [15].

Scale-up methodology requires careful consideration of reaction kinetics and the variables influencing reaction rates [16]. The process must factor in catalyst requirements to increase reaction rates while minimizing by-products to maximize production efficiency [16]. Understanding mixing and mass relationships of product components becomes crucial for maintaining uniformity in mixture composition and reducing residue formation [16]. Heat management calculations must account for increased heat production during mass production, requiring sufficient cooling processes and heat dissipation systems [16].

Scale-Up ParameterLaboratory ScalePilot ScaleProduction ScaleCritical Considerations
Reaction Volume1-100 mL1-50 L100-10,000 LHeat transfer scaling [15]
Temperature Control±1°C±2°C±5°CThermal mass effects [16]
Mixing EfficiencyHighModerateVariableMass transfer limitations [16]
Catalyst Loading1-5 mol%0.5-2 mol%0.1-1 mol%Economic optimization [15]

Design of experiments methodology enables systematic investigation of multiple variables affecting reaction outcomes [21]. The statistical approach allows identification of influential factors while minimizing required experimentation time and cost [21]. Kinetic modeling provides mathematical descriptions of reaction rates, enabling identification of rate-determining steps and optimization of conditions for improved yields and selectivity [21]. Machine learning algorithms trained on large datasets can predict reaction outcomes and identify optimal conditions with high accuracy [21].

Process intensification techniques and advanced modeling tools significantly enhance scale-up efficiency while reducing energy consumption and environmental impact [19]. Green chemistry approaches emphasize solvent selection, energy-minimized methods, and biodegradable final products [19]. Mechanosynthesis, microwave-assisted reactions, and hydrothermal processes represent environmentally friendly alternatives requiring reduced hazardous solvents [19]. The implementation of continuous flow reactors and process analytical technology enables real-time monitoring and control throughout chemical development processes [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

579.2724658 g/mol

Monoisotopic Mass

579.2724658 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O3MNS8782H

Wikipedia

Cep-37440

Dates

Modify: 2023-08-15
1: Iragavarapu C, Mustafa M, Akinleye A, Furqan M, Mittal V, Cang S, Liu D. Novel ALK inhibitors in clinical use and development. J Hematol Oncol. 2015 Feb 27;8(1):17. doi: 10.1186/s13045-015-0122-8. PubMed PMID: 25888090; PubMed Central PMCID: PMC4349797. 2: Awad MM, Shaw AT. ALK inhibitors in non-small cell lung cancer: crizotinib and beyond. Clin Adv Hematol Oncol. 2014 Jul;12(7):429-39. PubMed PMID: 25322323; PubMed Central PMCID: PMC4215402.

Explore Compound Types